AFM-30a hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

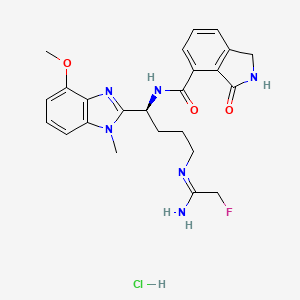

Propriétés

Formule moléculaire |

C24H28ClFN6O3 |

|---|---|

Poids moléculaire |

503.0 g/mol |

Nom IUPAC |

N-[(1S)-4-[(1-amino-2-fluoroethylidene)amino]-1-(4-methoxy-1-methylbenzimidazol-2-yl)butyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H27FN6O3.ClH/c1-31-17-9-4-10-18(34-2)21(17)30-22(31)16(8-5-11-27-19(26)12-25)29-23(32)15-7-3-6-14-13-28-24(33)20(14)15;/h3-4,6-7,9-10,16H,5,8,11-13H2,1-2H3,(H2,26,27)(H,28,33)(H,29,32);1H/t16-;/m0./s1 |

Clé InChI |

HDGZNBCVLSJSHI-NTISSMGPSA-N |

SMILES isomérique |

CN1C2=C(C(=CC=C2)OC)N=C1[C@H](CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |

SMILES canonique |

CN1C2=C(C(=CC=C2)OC)N=C1C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AFM-30a Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AFM-30a hydrochloride is a potent and selective small-molecule inhibitor of Peptidylarginine Deiminase 2 (PAD2), an enzyme implicated in the pathogenesis of various inflammatory diseases and cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and impact on key signaling pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, can alter protein structure and function, leading to dysregulation of various cellular processes. Of the five PAD isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6), PAD2 and PAD4 are most notably associated with inflammatory conditions such as rheumatoid arthritis and the progression of certain cancers.[1] AFM-30a was developed as the first selective inhibitor of PAD2, offering a valuable tool to investigate the specific roles of this isozyme in health and disease.[2] This guide will delve into the core mechanisms by which this compound exerts its inhibitory effects.

Molecular Mechanism of Action

AFM-30a is a synthetic small molecule that targets the active site of PAD2.[3] Its mechanism involves the formation of stable interactions with the enzyme, thereby blocking its catalytic activity.[3] This inhibition prevents PAD2 from converting arginine residues to citrulline, thus mitigating the downstream biological consequences of hypercitrullination.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular activity of this compound.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| PAD2 Target Engagement (EC50) | 9.5 µM | HEK293T/PAD2 cells | [4][5] |

| Histone H3 Citrullination Inhibition (EC50) | 0.4 µM | HEK293T/PAD2 cells | [4][5] |

Table 2: Isoform Selectivity of AFM-30a

| PAD Isoform | Selectivity (fold-increase in inhibition of PAD2) | Reference |

| PAD1 | 1.6-fold | [4][5] |

| PAD3 | 47-fold | [4][5] |

| PAD4 | ~15-fold to 47-fold | [3][4][5] |

Table 3: Cytotoxicity Data

| Compound | Cytotoxicity Profile | Reference |

| AFM-30a | >30-fold less cytotoxic than BB-Cl-amidine | [4][5] |

| BB-Cl-amidine (pan-PAD inhibitor) | Cytotoxic at concentrations above 1 µM | [6] |

| AFM-30a & GSK199 (PAD4 inhibitor) combination | Not considerably cytotoxic up to 20 µM | [6][7] |

Impact on Signaling Pathways

AFM-30a has been shown to modulate several key inflammatory signaling pathways through its inhibition of PAD2.

NLRP3 Inflammasome Pathway

PAD2 and PAD4 play a synergistic role in the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines like IL-1β.[8] Inhibition of PAD activity has been shown to impair inflammasome assembly and subsequent IL-1β release.[8] AFM-30a, by selectively inhibiting PAD2, contributes to the suppression of NLRP3 signaling.[9]

TLR4 and RANKL Signaling Pathways

In the context of silicotic fibrosis, AFM-30a has been suggested to exert its therapeutic effects by regulating the Toll-like receptor 4 (TLR4) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathways. PAD2 inhibition by AFM-30a leads to a downregulation of these pathways, which are involved in inflammatory responses and osteoclastogenesis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

PAD2 Target Engagement Assay in HEK293T/PAD2 Cells

This assay measures the ability of a compound to enter cells and covalently modify PAD2.[5]

Workflow:

Protocol:

-

Cell Culture: Culture HEK293T cells stably overexpressing human PAD2 (HEK293T/PAD2) in appropriate media.

-

Inhibitor Incubation: Incubate the cells with the test compound (e.g., AFM-30a) for 15 minutes.

-

Ionomycin Treatment: Add ionomycin, a calcium ionophore, to the cells and incubate for an additional 15 minutes.

-

Calcium Chloride Treatment: Add calcium chloride to the cell culture and incubate for 1 hour.

-

Cell Lysis: Harvest the cells and lyse them to release cellular proteins.

-

Probe Incubation: Incubate the cell lysates with a fluorescently tagged PAD probe and calcium chloride for 1 hour.

-

Analysis: Resolve the proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an appropriate imaging system. The degree of inhibition is determined by the reduction in fluorescent signal compared to a control.

Histone H3 Citrullination Inhibition Assay in HEK293T/PAD2 Cells

This assay evaluates the ability of a compound to inhibit the intracellular citrullination of a known PAD2 substrate, histone H3.[5]

Workflow:

References

- 1. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AFM-30a - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]

- 8. Protein Arginine Deiminase 2 and 4 regulate NLRP3 inflammasome- dependent IL-1β maturation and ASC speck formation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

AFM-30a Hydrochloride: A Deep Dive into its Molecular Target and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: AFM-30a hydrochloride is a potent and selective small molecule inhibitor that has garnered significant interest within the scientific community for its potential therapeutic applications in a range of diseases, including autoimmune disorders and various cancers. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the key signaling pathways it modulates. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

The Primary Molecular Target: Protein Arginine Deiminase 2 (PAD2)

The principal molecular target of this compound is Protein Arginine Deiminase 2 (PAD2) .[1][2][3][4] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins, a process known as citrullination or deimination.[5] This modification can alter the structure and function of proteins, and dysregulated PAD activity has been implicated in the pathophysiology of numerous diseases. AFM-30a was the first selective inhibitor developed for PAD2.[3]

Mechanism of Action

AFM-30a acts as a potent, irreversible inhibitor of PAD2.[6] It covalently modifies the enzyme, thereby blocking its catalytic activity.[6] The molecule contains a fluoroacetamidine warhead that forms a stable covalent bond with a critical cysteine residue within the active site of PAD2.[6] This covalent modification effectively and permanently inactivates the enzyme.

Quantitative Data on Potency and Selectivity

This compound exhibits high potency for PAD2 and excellent selectivity over other PAD isoforms. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Target/Assay | Cell Line/System | Reference |

| EC50 | 9.5 µM | PAD2 Target Engagement | HEK293T/PAD2 cells | [1][2] |

| EC50 | 0.4 µM | Histone H3 Citrullination Inhibition | HEK293T/PAD2 cells | [1][4] |

| Selectivity | ~15-fold over PAD4 | kinact/KI values | In vitro | [2] |

| Selectivity | 47-fold over PAD3 | kinact/KI values | In vitro | [2] |

| Selectivity | 1.6-fold over PAD1 | kinact/KI values | In vitro | [2] |

Key Signaling Pathways Modulated by this compound

Inhibition of PAD2 by AFM-30a has been shown to impact several critical intracellular signaling pathways implicated in inflammation and disease progression.

Suppression of the NLRP3 Inflammasome

This compound has been demonstrated to suppress the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][7] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. By inhibiting PAD2, AFM-30a can attenuate this inflammatory cascade.

Regulation of TLR4 and RANKL Signaling Pathways

Recent studies suggest that AFM-30a may exert its effects by modulating the Toll-like receptor 4 (TLR4) and Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathways.[8] In a mouse model of silicosis, AFM-30a treatment was associated with reduced expression of proteins involved in these pathways, suggesting a potential mechanism for its anti-fibrotic effects.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with its target and to elucidate its mechanism of action.

In Vitro PAD2 Inhibition Assay

Objective: To determine the potency of AFM-30a in inhibiting PAD2 activity.

Methodology:

-

Recombinant human PAD2 is incubated with various concentrations of this compound in a reaction buffer (e.g., 100 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 0.5 mM TCEP).

-

The reaction is initiated by the addition of a substrate, such as benzoyl-L-arginine ethyl ester (BAEE) or a peptide containing arginine.

-

The rate of citrullination is monitored over time by measuring the production of a byproduct, such as ammonia, or by detecting the citrullinated product using colorimetric or fluorescence-based methods.

-

The half-maximal inhibitory concentration (IC50) or the kinetic parameters (kinact/KI) are calculated from the dose-response curves.

Cell-Based Target Engagement Assay

Objective: To confirm that AFM-30a can enter cells and engage with its target, PAD2.

Methodology:

-

HEK293T cells stably overexpressing PAD2 (HEK293T/PAD2) are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).[1]

-

Cells are then lysed, and the proteome is labeled with a PAD-active site-directed probe (e.g., a rhodamine- or biotin-conjugated probe).

-

The labeled proteins are separated by SDS-PAGE, and the engagement of AFM-30a with PAD2 is visualized by in-gel fluorescence scanning or by western blot analysis using an anti-probe antibody.

-

The EC50 value is determined by quantifying the decrease in probe labeling of PAD2 with increasing concentrations of AFM-30a.[1]

Histone H3 Citrullination Assay (Western Blot)

Objective: To assess the ability of AFM-30a to inhibit the citrullination of a key intracellular substrate, histone H3.

Methodology:

-

HEK293T/PAD2 cells are pre-incubated with different concentrations of this compound.[9]

-

PAD2 activity is stimulated by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of extracellular calcium.[9]

-

After incubation, the cells are lysed, and total protein is extracted.

-

Protein samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for citrullinated histone H3 (e.g., anti-citrullinated H3 at Arg2, 8, 17) and a loading control antibody (e.g., anti-total H3 or anti-actin).

-

Following incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the citrullinated H3 band is quantified and normalized to the loading control to determine the EC50 for the inhibition of H3 citrullination.[9]

In Vivo Murine Model of Silicosis

Objective: To evaluate the therapeutic potential of AFM-30a in a preclinical model of pulmonary fibrosis.

Methodology:

-

A silicosis model is induced in C57BL/6J mice by a single intratracheal instillation of a silicon dioxide (SiO₂) suspension.[8]

-

Two weeks post-induction, a treatment group receives daily intraperitoneal injections of this compound (e.g., 20 mg/kg).[8]

-

The treatment continues for a specified duration (e.g., 4 weeks).[8]

-

At the end of the study, lung tissues are harvested for histopathological analysis (e.g., H&E and Masson's trichrome staining) to assess the degree of fibrosis.

-

Immunohistochemistry or western blotting is performed on lung tissue lysates to measure the expression of PAD2, citrullinated proteins, and markers of the TLR4 and RANKL signaling pathways.[8]

Experimental Workflow Diagram

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PAD2. Its mechanism of action involves the irreversible covalent modification of the enzyme's active site. Through the inhibition of PAD2, AFM-30a modulates key inflammatory signaling pathways, including the NLRP3 inflammasome and potentially the TLR4 and RANKL pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of AFM-30a in a variety of disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. AFM-30a - Wikipedia [en.wikipedia.org]

- 4. AFM-30a (hydrochloride) - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Protein Arginine Deiminase 2 and 4 regulate NLRP3 inflammasome- dependent IL-1β maturation and ASC speck formation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AFM-30a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of AFM-30a Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological functions of AFM-30a hydrochloride, a potent and selective inhibitor of Protein Arginine Deiminase 2 (PAD2). It details the compound's mechanism of action, its effects on key signaling pathways, and its potential therapeutic applications, supported by quantitative data and established experimental protocols.

Core Mechanism of Action

This compound is an experimental small molecule drug designed as the first selective inhibitor of the PAD2 enzyme.[1] Its primary biological function is to prevent the enzymatic conversion of arginine residues to citrulline on substrate proteins, a post-translational modification known as citrullination or deimination.[2][3]

The molecule's inhibitory action is achieved through its unique chemical structure. AFM-30a possesses a fluoroacetamidine "warhead" that binds covalently to the active site of the PAD2 enzyme.[3] This stable interaction effectively blocks the enzyme's catalytic activity, thereby preventing it from modifying its target proteins.[3] By inhibiting PAD2, AFM-30a serves as a critical tool for investigating the specific roles of this enzyme in various physiological and pathological processes.[3][4]

Caption: Mechanism of this compound inhibiting PAD2 enzyme activity.

The Role of Protein Arginine Deiminases (PADs)

The PAD family of enzymes are calcium-dependent catalysts responsible for citrullination.[2] This modification can alter a protein's structure and function, leading to downstream effects implicated in numerous diseases, particularly those involving inflammation and autoimmunity.[2] Humans have five PAD isozymes (PAD1-4 and PAD6), of which PADs 1-4 are catalytically active.[2] AFM-30a was developed to specifically target PAD2, allowing for the dissection of its unique functions from those of other PAD isoforms.[3]

Signaling Pathways Modulated by AFM-30a

By inhibiting PAD2, AFM-30a has been shown to influence critical signaling pathways involved in inflammation and fibrosis. Research in silicotic mouse models demonstrates that AFM-30a can attenuate pulmonary fibrosis by potentially regulating Toll-like receptor 4 (TLR4) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathways.[5] Furthermore, AFM-30a has been reported to suppress NLRP3 inflammasome signaling, which plays a role in arsenic-induced airway inflammation.[6]

Caption: AFM-30a's role in modulating TLR4 and RANKL signaling pathways.

Quantitative Data Summary

AFM-30a exhibits high potency for PAD2 and selectivity over other PAD isoforms. The following table summarizes key quantitative metrics reported in the literature.

| Parameter | Target/Process | Value | Cell Line/System | Citation |

| EC₅₀ | PAD2 Target Engagement | 9.5 µM | HEK293T/PAD2 Cells | [2][4][6] |

| EC₅₀ | Histone H3 Citrullination Inhibition | 0.4 µM | HEK293T/PAD2 Cells | [2][4][6] |

| kₗₙₐ꜀ₜ/Kₗ | PAD2 Inhibition | 210,300 M⁻¹min⁻¹ | Recombinant Human PAD2 | [7] |

| Selectivity | PAD2 vs. PAD1 | 1.6-fold | Recombinant Human Enzymes | [4][7] |

| Selectivity | PAD2 vs. PAD3 | 47-fold | Recombinant Human Enzymes | [4][7] |

| Selectivity | PAD2 vs. PAD4 | ~15-fold | Recombinant Human Enzymes | [4][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the function of AFM-30a.

This assay quantifies the ability of AFM-30a to inhibit PAD2 activity within a cellular context.

-

Cell Culture: Stably transfected HEK293T cells overexpressing PAD2 (HEK293T/PAD2) are cultured under standard conditions.[7]

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[7]

-

PAD2 Activation: PAD2 activity is induced by treating cells with a calcium ionophore (e.g., ionomycin) and calcium chloride for a defined period (e.g., 3 hours).[7]

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein lysates are resolved via SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for citrullinated Histone H3 and a loading control (e.g., total Histone H3 or GAPDH).

-

Quantification: Band intensities are quantified to determine the EC₅₀ value of AFM-30a for inhibiting H3 citrullination.

This biochemical assay measures the direct inhibitory effect of AFM-30a on recombinant PAD enzymes.[8]

-

Plate Coating: ELISA plates are coated with a suitable PAD substrate, such as human fibrinogen.[9]

-

Inhibition Reaction: Recombinant human PAD2 or PAD4 is incubated in a citrullination buffer (e.g., 100 mM Tris-HCl, 5 mM CaCl₂, 1 mM DTT, pH 7.5) with the substrate in the presence of increasing concentrations of AFM-30a or other inhibitors.[8]

-

Citrullination Detection: After incubation (e.g., 2 hours), the extent of citrullination is detected using a monoclonal antibody that specifically recognizes citrullinated epitopes on the substrate.[9]

-

Data Analysis: The signal is measured using a plate reader, and the PAD activity is normalized to the vehicle control to calculate the percentage of inhibition and determine IC₅₀ values.[9]

Caption: Experimental workflow for an ELISA-based PAD inhibition assay.

This animal model protocol is used to evaluate the therapeutic potential of AFM-30a in a disease context like pulmonary fibrosis.[5]

-

Animal Groups: Male C57BL/6J mice are randomly divided into groups: Control, AFM-30a only, Silicosis Model, and Silicosis + AFM-30a Treatment.[5]

-

Disease Induction: Silicosis is induced by a single intratracheal perfusion of a silicon dioxide (SiO₂) suspension. Control groups receive a saline solution.[5]

-

Drug Administration: After a set period (e.g., 2 weeks), the treatment group receives daily intraperitoneal injections of AFM-30a (e.g., 20 mg/kg) for several weeks.[5]

-

Endpoint Analysis: After the treatment period, lung tissues are harvested for analysis.

-

Assessment:

-

Histopathology: Lung sections are stained with Hematoxylin & Eosin (H&E) and Masson's trichrome to assess inflammation, collagen deposition, and fibrotic nodule formation.[5]

-

Imaging: Micro-CT scans can be used to observe changes in lung density and texture.[5]

-

Western Blotting: Lung tissue lysates are analyzed for the expression of PAD2, citrullinated proteins, and markers of the TLR4 and RANKL signaling pathways.[5]

-

Therapeutic Potential and Applications

The selective inhibition of PAD2 by this compound makes it a valuable tool for investigating the role of this enzyme in various pathologies and a potential therapeutic agent. Its use is being explored in a range of conditions, including:

-

Autoimmune Diseases: Such as rheumatoid arthritis (RA), multiple sclerosis, and lupus, where citrullination is a key pathological driver.[2][6]

-

Inflammatory Conditions: Including ulcerative colitis and pulmonary fibrosis.[1][2]

-

Cancer: The role of PAD2 in the development and progression of certain cancers is an active area of research.[2][4]

-

Cardiovascular Conditions: Recent studies suggest PAD2 inhibition by AFM-30a may regulate cardiac arrhythmias during shock.[3]

Notably, AFM-30a has been shown to be significantly less cytotoxic than pan-PAD inhibitors like BB-Cl-amidine, suggesting it may have fewer off-target effects and a greater therapeutic potential.[4][8][10]

References

- 1. AFM-30a - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. [The effects and mechanisms of PAD2 inhibitor AFM-30a attenuates pulmonary fibrosis in silicotic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]

AFM-30a Hydrochloride: A Technical Guide for Histone Citrullination Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of AFM-30a hydrochloride, a potent and selective inhibitor of Protein Arginine Deiminase 2 (PAD2). It is designed for researchers, scientists, and drug development professionals investigating the role of histone citrullination in various physiological and pathological processes. This document details the mechanism of action of AFM-30a, presents its key quantitative data, and offers comprehensive experimental protocols for its application in histone citrullination studies. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility as a chemical probe.

Introduction to this compound and Histone Citrullination

Citrullination is a post-translational modification involving the conversion of arginine residues to citrulline, catalyzed by a family of calcium-dependent enzymes known as Protein Arginine Deiminases (PADs). This process can alter protein structure and function, and has been implicated in a range of biological processes and diseases, including gene regulation, inflammation, autoimmune disorders like rheumatoid arthritis, and cancer.[1][2] Histone citrullination, in particular, is a critical epigenetic modification that can influence chromatin structure and gene expression.[3]

The PAD family consists of five isoforms (PAD1-4 and PAD6). PAD2 and PAD4 are the most extensively studied isoforms due to their expression in immune cells and inflamed tissues.[4] this compound has emerged as a valuable tool for studying the specific role of PAD2. It is a potent and selective PAD2 inhibitor, exhibiting significantly less activity against other PAD isoforms, particularly PAD4.[5] Its utility is further highlighted by its ability to inhibit histone H3 citrullination in cellular assays and its reduced cytotoxicity compared to pan-PAD inhibitors like BB-Cl-amidine.[2][6]

Mechanism of Action of this compound

This compound acts as a selective inhibitor of PAD2.[7] The molecule contains a fluoroacetamidine warhead that covalently modifies the active site of the PAD2 enzyme, thereby blocking its catalytic activity.[5] By inhibiting PAD2, AFM-30a prevents the conversion of arginine residues on substrate proteins, such as histones, to citrulline. This inhibition allows researchers to probe the specific downstream consequences of PAD2-mediated citrullination.

The inhibition of histone citrullination by AFM-30a can have significant effects on gene expression. Histone citrullination is often associated with transcriptional repression.[3] By preventing this modification, AFM-30a can potentially lead to the maintenance of a more open chromatin state and the continued expression of certain genes. Recent studies have suggested that PAD2 inhibition by AFM-30a may play a role in regulating signaling pathways such as TLR4 and RANKL.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| PAD2 Binding (EC₅₀) | 9.5 µM | HEK293T/PAD2 cells | [4][7] |

| Histone H3 Citrullination Inhibition (EC₅₀) | 0.4 µM | HEK293T/PAD2 cells | [4][5][7] |

Table 2: Selectivity of AFM-30a

| PAD Isoform | Selectivity (fold vs. PAD2) | Reference |

| PAD3 | 47-fold | [3] |

| PAD4 | ~15-fold | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Histone Citrullination Assay

This assay is designed to assess the direct inhibitory effect of AFM-30a on PAD2-mediated histone citrullination using purified components.

Materials:

-

Recombinant human PAD2 enzyme

-

Calf thymus histones or recombinant histone H3

-

This compound

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT

-

Stop Solution: 50 mM EDTA

-

Anti-citrullinated Histone H3 antibody

-

Secondary antibody (e.g., HRP-conjugated)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing assay buffer, histones (e.g., 1 µg), and varying concentrations of this compound. Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding recombinant PAD2 enzyme (e.g., 0.1 µg).

-

Incubate the reaction for 1 hour at 37°C.

-

Stop the reaction by adding the stop solution.

-

Denature the samples by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-citrullinated histone H3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

Cellular Histone H3 Citrullination Assay (Western Blot)

This protocol details the assessment of AFM-30a's ability to inhibit histone H3 citrullination within a cellular context.

Materials:

-

HEK293T cells overexpressing PAD2 (or other suitable cell line)

-

This compound

-

Cell culture medium and supplements

-

Calcium ionophore (e.g., A23187 or ionomycin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-citrullinated Histone H3 antibody

-

Anti-Histone H3 antibody (as a loading control)

-

Secondary antibodies

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293T/PAD2 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induce citrullination by treating the cells with a calcium ionophore (e.g., 1-5 µM A23187) for a specified time (e.g., 30 minutes to 4 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using lysis buffer and collect the lysates.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting as described in the in vitro assay protocol (Section 4.1), probing separate membranes for citrullinated histone H3 and total histone H3.

-

Quantify the band intensities and normalize the citrullinated histone H3 signal to the total histone H3 signal.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of AFM-30a on the cells used in the experiments.

Materials:

-

HEK293T cells (or other relevant cell line)

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours). Include untreated cells as a control.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway

Caption: AFM-30a inhibits PAD2, preventing histone H3 citrullination.

Experimental Workflow

Caption: Step-by-step workflow for analyzing cellular histone citrullination.

Conclusion

This compound is a powerful and selective tool for investigating the role of PAD2-mediated histone citrullination. Its high potency and selectivity, coupled with lower cytotoxicity compared to pan-PAD inhibitors, make it an ideal choice for both in vitro and cellular studies. The experimental protocols and visualizations provided in this guide are intended to equip researchers with the necessary information to effectively utilize AFM-30a in their studies of histone citrullination and its impact on health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methods for analyzing histone citrullination in chromatin structure and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

- 7. medchemexpress.com [medchemexpress.com]

- 8. broadpharm.com [broadpharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of AFM-30a Hydrochloride in Autoimmune Disease Research

Abstract

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Peptidylarginine Deiminase 2 (PAD2), and its role in autoimmune disease research. This document details the mechanism of action of AFM-30a, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes its impact on relevant signaling pathways. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize AFM-30a as a tool in the study and potential treatment of autoimmune disorders.

Introduction: The Role of PAD Enzymes and Citrullination in Autoimmune Disease

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination.[1] This conversion from a positively charged arginine to a neutral citrulline can alter protein structure and function, and has been implicated in a variety of physiological and pathological processes.[1]

In the context of autoimmune diseases such as rheumatoid arthritis (RA), multiple sclerosis (MS), and lupus, aberrant citrullination is a key pathological feature.[1] The presence of autoantibodies against citrullinated proteins (ACPAs) is a hallmark of RA and often precedes the clinical onset of the disease.[2] The PAD family consists of five isoforms (PAD1-4 and PAD6), with PAD2 and PAD4 being the most studied in the context of immunity.[3] PAD2 is widely expressed in various tissues, including immune cells like macrophages and neutrophils.[3]

Given the role of dysregulated PAD activity in autoimmunity, the development of specific PAD inhibitors is of significant therapeutic interest. This compound has emerged as a critical tool for studying the specific role of PAD2 in these diseases.[1]

This compound: A Potent and Selective PAD2 Inhibitor

AFM-30a is a synthetic small molecule that acts as a potent and selective inhibitor of PAD2.[1][4] It is a benzimidazole-based derivative of Cl-amidine and utilizes a fluoroacetamidine warhead to form a stable interaction with the enzyme's active site, thereby blocking its catalytic activity.[1][4] This inhibition prevents PAD2 from converting arginine to citrulline.[4] AFM-30a has demonstrated significantly greater selectivity for PAD2 over other PAD isoforms, particularly PAD4, making it an invaluable tool for dissecting the specific contributions of PAD2 to disease pathology.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant PAD inhibitors from published studies. This allows for a clear comparison of their potency and selectivity.

| Compound | Target | Assay Type | Metric | Value | Cell Line/System | Reference |

| AFM-30a | PAD2 | Target Engagement | EC50 | 9.5 µM | HEK293T/PAD2 cells | [5] |

| AFM-30a | H3 Citrullination | Inhibition | EC50 | 0.4 µM | HEK293T/PAD2 cells | [5] |

| AFM-30a | PAD2 | Inhibition (vs. PAD1) | Selectivity | 1.6-fold | In vitro | [6] |

| AFM-30a | PAD2 | Inhibition (vs. PAD3) | Selectivity | 47-fold | In vitro | [6] |

| AFM-30a | PAD2 | Inhibition (vs. PAD4) | Selectivity | ~15-fold | In vitro | [6] |

| BB-Cl-amidine | Pan-PAD | H3 Citrullination | Inhibition | EC50 | 1.2 µM | HEK293T/PAD2 cells |

Mechanism of Action and Signaling Pathways

AFM-30a exerts its effects by inhibiting PAD2-mediated citrullination. This has downstream consequences on various signaling pathways implicated in inflammation and autoimmunity. Two key pathways influenced by PAD2 activity are the Toll-like receptor 4 (TLR4) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathways.

PAD2 and TLR4 Signaling

The TLR4 signaling pathway is a critical component of the innate immune response, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). In autoimmune diseases, TLR4 can also be activated by damage-associated molecular patterns (DAMPs), leading to chronic inflammation. PAD2-mediated citrullination of proteins can generate neoantigens that are recognized by the immune system, potentially through TLR4. For instance, citrullinated vimentin has been shown to promote the differentiation of fibroblasts into myofibroblasts via the TLR4/NF-κB pathway, contributing to fibrosis, a common feature in some autoimmune conditions.[2] By inhibiting PAD2, AFM-30a can reduce the generation of these citrullinated proteins, thereby dampening TLR4-mediated inflammatory responses.

PAD2 and RANKL Signaling in Macrophages

The RANKL signaling pathway is crucial for the differentiation and activation of osteoclasts, the primary bone-resorbing cells. In inflammatory conditions like rheumatoid arthritis, excessive osteoclast activity leads to bone erosion. Macrophages are precursors to osteoclasts, and their differentiation is driven by RANKL.[7] Studies have shown that RANKL can induce the expression of pro-inflammatory cytokines in macrophages, creating a feedback loop that promotes inflammation and bone destruction.[7] PAD2 is expressed in macrophages, and its activity may influence macrophage polarization and differentiation into osteoclasts.[8] By inhibiting PAD2, AFM-30a may modulate macrophage function and osteoclastogenesis, thereby reducing bone resorption in autoimmune arthritis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published research.

In Vitro PAD2 Inhibition Assay

This protocol is adapted from Muth et al., 2017.[1]

Objective: To determine the inhibitory potency of AFM-30a on recombinant human PAD2.

Materials:

-

Recombinant human PAD2 enzyme

-

This compound

-

Assay buffer (e.g., 100 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 0.5 mM TCEP)

-

Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)

-

Detection reagents for ammonia production (e.g., Berthelot's reagent)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of AFM-30a in an appropriate solvent (e.g., DMSO).

-

Serially dilute AFM-30a in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted AFM-30a solutions.

-

Add recombinant PAD2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (BAEE) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction and measure the amount of ammonia produced using a suitable detection method (e.g., colorimetric assay with Berthelot's reagent).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each AFM-30a concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Histone H3 Citrullination Assay

This protocol is based on the methods described by Muth et al., 2017.[6]

Objective: To assess the ability of AFM-30a to inhibit intracellular PAD2 activity by measuring the citrullination of histone H3.

Materials:

-

HEK293T cells stably overexpressing PAD2 (HEK293T/PAD2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Ionomycin

-

Calcium chloride (CaCl₂)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-citrullinated histone H3 and anti-total histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HEK293T/PAD2 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of AFM-30a for a specified duration (e.g., 1 hour).

-

Induce PAD2 activity by treating the cells with ionomycin and CaCl₂ for a defined period (e.g., 3 hours).

-

Wash the cells with PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Resolve equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against citrullinated histone H3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 to normalize for protein loading.

-

Quantify the band intensities and calculate the EC50 value for the inhibition of histone H3 citrullination.

In Vivo Mouse Model of Autoimmune Disease (General Workflow)

This workflow is a generalized representation based on studies using PAD inhibitors in mouse models of autoimmune disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spontaneous Secretion of the Citrullination Enzyme PAD2 and Cell Surface Exposure of PAD4 by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RANKL-induced M1 macrophages are involved in bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Citrullination in the pathology of inflammatory and autoimmune disorders: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

AFM-30a Hydrochloride: A Selective PAD2 Inhibitor for Oncological Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AFM-30a hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Deiminase 2 (PAD2), an enzyme implicated in the pathogenesis of various diseases, including cancer. This technical guide provides a comprehensive overview of the applications of this compound in oncology, with a focus on its mechanism of action, preclinical efficacy in breast and pancreatic cancers, and detailed experimental protocols. Quantitative data from published studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of PAD2 inhibition in cancer.

Introduction

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function, thereby impacting various cellular processes.[1] The PAD family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6), with PAD2 being widely expressed in various tissues.[2] Dysregulated PAD2 activity has been linked to several pathologies, including autoimmune diseases and cancer.[1][3]

This compound has emerged as a first-in-class selective inhibitor of PAD2.[3] Its development has provided a valuable tool to investigate the specific roles of PAD2 in disease and to explore its potential as a therapeutic target. In oncology, research has highlighted the involvement of PAD2 in key processes of tumorigenesis and progression, particularly in breast and pancreatic cancers.[4][5]

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of PAD2. The primary mechanism involves the irreversible modification of a critical cysteine residue in the active site of the enzyme, thereby blocking its catalytic activity.[6] This inhibition prevents the conversion of arginine to citrulline on substrate proteins, most notably histones.

The citrullination of histones by PAD2 is a key epigenetic modification that leads to chromatin decondensation and altered gene expression.[1] By inhibiting PAD2, this compound prevents these epigenetic changes, leading to the modulation of cancer-relevant signaling pathways.

References

- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Role for PAD2 in Gene Regulation in Breast Cancer Cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and pre-clinical testing of PAD-2 selective inhibitors | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 5. bioengineer.org [bioengineer.org]

- 6. Insights into the role of PAD2-mediated histone citrullination in pancreatic cancer progression - ecancer [ecancer.org]

PAD2 as a Therapeutic Target for AFM-30a Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peptidylarginine Deiminase 2 (PAD2) as a therapeutic target and the potent and selective inhibitor, AFM-30a hydrochloride. This document details the mechanism of action, key quantitative data, experimental protocols for inhibitor evaluation, and the signaling pathways implicated in PAD2-mediated pathologies.

Introduction to PAD2 and Its Role in Disease

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function, thereby impacting various physiological and pathological processes. Among the five PAD isoforms, PAD2 is the most widely expressed and has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders and cancer.

In autoimmune diseases such as rheumatoid arthritis, PAD2 is thought to contribute to the production of citrullinated autoantigens, which trigger an autoimmune response. In cancer, PAD2 has been shown to play a role in processes such as cell migration and proliferation. The development of selective PAD2 inhibitors is therefore a promising therapeutic strategy for these conditions. This compound is a potent and selective PAD2 inhibitor that has demonstrated significant potential in preclinical studies.[1]

This compound: A Potent and Selective PAD2 Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity for PAD2 over other PAD isoforms. Its development has provided a valuable tool for elucidating the specific roles of PAD2 in health and disease and represents a promising lead compound for drug development.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency and Selectivity of AFM-30a [2][3]

| Parameter | PAD1 | PAD2 | PAD3 | PAD4 |

| kinact/KI (M-1min-1) | 31,000 | 50,000 | 1,100 | 3,400 |

| Selectivity (fold vs PAD2) | 1.6 | - | 47 | 15 |

Table 2: Cellular Activity of this compound [1][2][3]

| Assay | Cell Line | EC50 (µM) |

| PAD2 Target Engagement | HEK293T/PAD2 | 9.5 |

| Histone H3 Citrullination Inhibition | HEK293T/PAD2 | 0.4 |

Table 3: Comparison of Cytotoxicity with a Pan-PAD Inhibitor [3]

| Compound | Cytotoxicity |

| AFM-30a | >30-fold less cytotoxic |

| BB-Cl-amidine (pan-PAD inhibitor) | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PAD2 Fluorescent Activity Assay

This assay measures the enzymatic activity of PAD2 and the inhibitory effect of compounds like AFM-30a.

Materials:

-

Recombinant human PAD2 enzyme

-

PAD activity buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM CaCl2, 2 mM DTT)

-

Fluorescent PAD substrate (e.g., Nα-benzoyl-L-arginine-7-amido-4-methylcoumarin)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of recombinant PAD2 in PAD activity buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PAD2 enzyme solution to each well.

-

Add the different concentrations of AFM-30a or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorescent PAD substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

Calculate the initial reaction rates (V0) from the linear phase of the fluorescence curve.

-

Determine the IC50 value of AFM-30a by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Histone H3 Citrullination Assay

This assay assesses the ability of AFM-30a to inhibit PAD2 activity within a cellular context.

Materials:

-

HEK293T cells stably overexpressing PAD2 (HEK293T/PAD2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Calcium ionophore (e.g., ionomycin)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-citrullinated Histone H3 (CitH3) and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293T/PAD2 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of AFM-30a or vehicle control for 1-2 hours.

-

Induce PAD2 activity by treating the cells with a calcium ionophore (e.g., 5 µM ionomycin) for a specified time (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against CitH3 and total H3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the CitH3 signal to the total H3 signal.

-

Calculate the EC50 value of AFM-30a for the inhibition of histone H3 citrullination.

In Vivo Silicosis Mouse Model

This protocol describes an in vivo model to evaluate the therapeutic efficacy of AFM-30a in a disease context.

Animals:

-

Male C57BL/6 mice

Materials:

-

Crystalline silica suspension

-

This compound solution

-

Anesthesia

-

Intratracheal instillation device

Procedure:

-

Anesthetize the mice.

-

Induce silicosis by a single intratracheal instillation of a crystalline silica suspension (e.g., 2.5 mg in 50 µL saline). Control animals receive saline only.

-

After a set period for disease development (e.g., 14 days), begin treatment with this compound.

-

Administer AFM-30a (e.g., 20 mg/kg) or vehicle control daily via intraperitoneal injection for a specified duration (e.g., 28 days).[4]

-

At the end of the treatment period, euthanize the mice and collect lung tissue.

-

Assess lung fibrosis by histological analysis (e.g., Masson's trichrome staining) and by measuring collagen content (e.g., hydroxyproline assay).

-

Analyze bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels.

Signaling Pathways Involving PAD2

The following diagrams illustrate key signaling pathways in which PAD2 plays a significant role, providing a rationale for its therapeutic targeting.

Caption: PAD2 in Cancer Cell Migration.

References

Methodological & Application

Application Notes and Protocols for AFM-30a Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFM-30a hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Deiminase 2 (PAD2).[1][2][3][4] PAD enzymes catalyze the conversion of arginine residues to citrulline, a post-translational modification known as citrullination or deimination. Dysregulated PAD2 activity has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis, certain cancers, and inflammatory conditions such as fibrosis.[1][3] AFM-30a provides a valuable tool for investigating the therapeutic potential of PAD2 inhibition in preclinical mouse models. These application notes provide a detailed in vivo protocol for the use of this compound in mouse models, along with its mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound selectively targets and inhibits the enzymatic activity of PAD2.[2][3][4] By blocking PAD2, AFM-30a prevents the citrullination of target proteins. This inhibition can modulate downstream signaling pathways involved in inflammation and disease progression. Specifically, PAD2 inhibition by AFM-30a has been shown to suppress NLRP3 inflammasome signaling and decrease airway remodeling in transgenic mice.[3] Further research indicates that AFM-30a may exert its therapeutic effects by regulating TLR4 and RANKL signaling pathways.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro and cell-based assays.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| PAD2 Binding EC50 | 9.5 µM | Target engagement assay in HEK293/PAD2 cells.[3] | [3] |

| Histone H3 Citrullination Inhibition EC50 | 0.4 µM | HEK293T/PAD2 cells.[3][4] | [3][4] |

| PAD2 Selectivity | ~15-fold over PAD4, 47-fold over PAD3, 1.6-fold over PAD1 | Based on kinact/KI values.[4] | [4] |

| Cytotoxicity | >30-fold less cytotoxic than the pan-PAD inhibitor BB-Cl-amidine | Various cell-based assays.[4] | [4] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound. Inhibition of PAD2 by AFM-30a can lead to the downregulation of key inflammatory pathways such as NF-κB, NLRP3, TLR4, and RANKL, thereby reducing the expression of pro-inflammatory cytokines and mitigating disease pathology.

Caption: Proposed signaling pathway modulated by this compound.

Experimental Protocol: In Vivo Administration of this compound in a Mouse Model of Silicosis

This protocol is adapted from a study investigating the effects of AFM-30a in a silicosis mouse model.[5] It can be used as a starting point and adapted for other inflammatory disease models.

1. Materials

-

This compound (solid powder)

-

Vehicle for solubilization (see options below)

-

Sterile 1 mL syringes with 27-30 gauge needles

-

Animal balance

-

Appropriate mouse strain for the disease model (e.g., C57BL/6J)

-

Disease induction agent (e.g., silica suspension for silicosis model)

-

Sterile saline solution (0.9% NaCl)

2. Vehicle Preparation

This compound is a solid that needs to be dissolved in a suitable vehicle for in vivo administration. It is recommended to prepare a stock solution and then dilute it to the working concentration. Prepare fresh on the day of use.[3]

Option 1: DMSO/PEG300/Tween-80/Saline [3]

-

Dissolve this compound in DMSO to make a stock solution.

-

Sequentially add PEG300, Tween-80, and saline to the stock solution.

-

The final vehicle composition should be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Ensure the final solution is clear. Gentle heating or sonication can be used to aid dissolution.[3]

Option 2: DMSO/SBE-β-CD/Saline [3]

-

Dissolve this compound in DMSO.

-

Add a solution of 20% SBE-β-CD in saline.

-

The final vehicle composition should be: 10% DMSO and 90% (20% SBE-β-CD in Saline).

Option 3: DMSO/Corn Oil [3]

-

Dissolve this compound in DMSO.

-

Add corn oil to the desired final concentration.

-

The final vehicle composition should be: 10% DMSO and 90% Corn Oil.

3. Dosing and Administration

-

Dosage: A dose of 20 mg/kg has been shown to be effective in a mouse model of silicosis.[5] However, dose-response studies are recommended to determine the optimal dose for your specific model and experimental endpoint.

-

Administration Route: Intraperitoneal (i.p.) injection is a commonly used and effective route for AFM-30a administration.[5]

-

Frequency: Daily administration has been used in a 4-week study.[5] The frequency may need to be adjusted based on the pharmacokinetic properties of the compound and the specific disease model.

-

Volume: For i.p. injections in mice, a volume of 100 µL is standard.[5]

4. Experimental Workflow

The following diagram outlines a general experimental workflow for an in vivo study using this compound in a disease model.

Caption: General experimental workflow for in vivo studies with this compound.

5. Example Protocol: Silicosis Mouse Model [5]

-

Animal Model: Use SPF male C57BL/6J mice.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Grouping: Randomly divide mice into the following groups (n=10 per group):

-

Control Group (saline instillation + vehicle treatment)

-

AFM-30a Group (saline instillation + AFM-30a treatment)

-

Silicosis Model Group (silica instillation + vehicle treatment)

-

AFM-30a Treatment Group (silica instillation + AFM-30a treatment)

-

-

Disease Induction:

-

Anesthetize mice and intratracheally instill a suspension of silicon dioxide (SiO2) (e.g., 50 µL of a 200 mg/mL suspension) for the silicosis and treatment groups.

-

Instill an equal volume of sterile saline for the control and AFM-30a alone groups.

-

-

Treatment:

-

Two weeks after disease induction, begin daily intraperitoneal injections.

-

Administer this compound (20 mg/kg in 100 µL vehicle) to the AFM-30a and AFM-30a treatment groups.

-

Administer an equal volume of the vehicle to the control and silicosis model groups.

-

Continue treatment for 4 weeks.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice daily for clinical signs of distress and record body weight regularly.

-

At the end of the treatment period, euthanize the mice and collect tissues (e.g., lungs) for analysis.

-

Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess lung fibrosis.

-

Conduct molecular analyses (e.g., Western blot, immunohistochemistry) to measure the expression of PAD2, citrullinated proteins, and markers of relevant signaling pathways (TLR4, RANKL).

-

Toxicity and Safety Considerations

AFM-30a has been shown to be significantly less cytotoxic than pan-PAD inhibitors like BB-Cl-amidine.[4] In cell viability assays, AFM-30a and the PAD4-specific inhibitor GSK199 were essentially non-toxic to various immune cells at concentrations up to 20 µM, whereas BB-Cl-amidine showed cytotoxicity at concentrations above 1 µM.[6][7] This suggests a better safety profile for AFM-30a in in vivo applications. However, as with any experimental compound, it is essential to monitor animals closely for any signs of toxicity.

Conclusion

This compound is a valuable research tool for studying the role of PAD2 in various disease models. The provided protocols and information offer a comprehensive guide for its in vivo application. Researchers should optimize the dosage and treatment regimen for their specific experimental setup to achieve the most reliable and reproducible results.

References

- 1. Frontiers | Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives [frontiersin.org]

- 2. PAD2: An Arginine Deiminase that Regulates Arthritis - Kerri Mowen [grantome.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [The effects and mechanisms of PAD2 inhibitor AFM-30a attenuates pulmonary fibrosis in silicotic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]

- 7. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AFM-30a Hydrochloride in HEK293T Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFM-30a hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Deiminase 2 (PAD2).[1][2][3] PAD2 is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on substrate proteins. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.[4] HEK293T cells are a commonly used cell line in biomedical research, and understanding the effects and applications of specific inhibitors like this compound in this system is valuable for studying PAD2-mediated cellular events.

These application notes provide a comprehensive overview of the use of this compound in HEK293T cell culture, including its mechanism of action, protocols for its application, and expected outcomes.

Mechanism of Action

This compound acts as a selective inhibitor of PAD2 by binding to its active site.[3] This binding prevents the enzymatic conversion of arginine to citrulline, thereby blocking the biological effects of PAD2-mediated protein citrullination.[3] Studies have shown that AFM-30a has good cell permeability, allowing it to effectively inhibit intracellular PAD2 activity in HEK293T cells.[4] It has been demonstrated to inhibit histone H3 citrullination in HEK293T cells overexpressing PAD2 (HEK293T/PAD2).[1][2][4] While wild-type HEK293T cells have endogenous PAD2 expression, the levels are lower than in overexpressing systems.[5][6]

Data Presentation

The following tables summarize the key quantitative data for this compound in the context of HEK293T cells.

Table 1: In Vitro Efficacy of this compound in HEK293T/PAD2 Cells

| Parameter | Value | Cell Line | Notes |

| EC50 for PAD2 Target Engagement | 9.5 µM | HEK293T/PAD2 | Concentration at which 50% of the PAD2 enzyme is covalently modified by AFM-30a.[1][2] |

| EC50 for Histone H3 Citrullination Inhibition | 0.4 µM | HEK293T/PAD2 | Concentration at which 50% of ionomycin-induced histone H3 citrullination is inhibited.[1][2] |

Table 2: Recommended Working Concentrations and Conditions

| Application | Recommended Concentration | Incubation Time | Notes |

| Inhibition of PAD2 Activity | 1 - 25 µM | 3 - 24 hours | Optimal concentration and time may vary depending on the specific experimental goals and PAD2 expression levels. |

| Cell Viability Assay | Various concentrations | 24 hours | AFM-30a has been shown to have low cytotoxicity in HEK293T/PAD2 cells.[1] |

Experimental Protocols

Protocol 1: General Cell Culture of HEK293T Cells

A standard protocol for the culture of HEK293T cells is essential for ensuring the reproducibility of experiments involving this compound.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Thawing: Thaw cryopreserved HEK293T cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.

-

Cell Seeding: Plate the cells in a suitable culture vessel at a recommended density of 2 x 10^5 cells/cm².

-

Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate the cells at a suitable sub-cultivation ratio (e.g., 1:3 to 1:6).

Protocol 2: Treatment of HEK293T Cells with this compound

This protocol outlines the steps for treating HEK293T cells with this compound to inhibit PAD2 activity.

Materials:

-

HEK293T cells cultured in appropriate vessels

-

This compound stock solution (e.g., 10 mM in DMSO or water)

-

Complete growth medium

-

Optional: Ionomycin and Calcium Chloride (CaCl2) to stimulate citrullination

Procedure:

-

Cell Plating: Seed HEK293T cells in the desired culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution: Prepare the desired concentration of this compound by diluting the stock solution in complete growth medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest AFM-30a concentration).

-

Induction of Citrullination (Optional): To study the inhibition of induced citrullination, cells can be treated with a calcium ionophore like ionomycin (e.g., 0.5-5 µM) and CaCl2 (e.g., 2 mM) for a short period (e.g., 3 hours) before harvesting.[4]

-

Incubation: Incubate the cells for the desired period (e.g., 3 to 24 hours) in a humidified incubator at 37°C with 5% CO2.

-

Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, immunoprecipitation, or gene expression analysis.

Protocol 3: Western Blot Analysis of Histone H3 Citrullination

This protocol describes how to assess the inhibitory effect of AFM-30a on histone H3 citrullination.

Materials:

-

Treated and untreated HEK293T cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-citrullinated Histone H3 (e.g., targeting citrullination at R2, R8, R17) and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

Signaling Pathways

AFM-30a, by inhibiting PAD2, can modulate several signaling pathways. The primary mechanism involves the prevention of citrullination of key proteins within these pathways.

In some contexts, PAD2 activity has been linked to the regulation of the Toll-like receptor 4 (TLR4) and Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathways.[7] Furthermore, AFM-30a has been shown to suppress NLRP3 inflammasome signaling .[1] Inhibition of PAD2 by AFM-30a would be expected to antagonize these pathways by preventing the citrullination of key regulatory proteins.

Troubleshooting

-

Low or no inhibition:

-

Increase the concentration of this compound.

-

Increase the incubation time.

-

Ensure the activity of the AFM-30a stock solution.

-

Confirm PAD2 expression in your HEK293T cells.

-

-

Cell toxicity:

-

Decrease the concentration of this compound.

-

Reduce the incubation time.

-

Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.

-

-

Inconsistent results:

-

Ensure consistent cell seeding density and confluency.

-

Use a fresh dilution of AFM-30a for each experiment.

-

Standardize all incubation times and reagent concentrations.

-

Conclusion

This compound is a valuable tool for studying the role of PAD2 in HEK293T cells. By selectively inhibiting PAD2-mediated citrullination, researchers can dissect the involvement of this post-translational modification in various cellular processes and signaling pathways. The protocols and data provided in these application notes offer a starting point for the successful use of AFM-30a in your research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Regulates the Nuclear Localization of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [The effects and mechanisms of PAD2 inhibitor AFM-30a attenuates pulmonary fibrosis in silicotic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AFM-30a Hydrochloride in a Rheumatoid Arthritis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the utilization of AFM-30a hydrochloride, a potent and selective inhibitor of Protein Arginine Deiminase 2 (PAD2), in a preclinical mouse model of rheumatoid arthritis (RA). The primary focus is on the collagen-induced arthritis (CIA) model, a well-established and clinically relevant model for studying the pathophysiology of RA and evaluating novel therapeutic agents. This document outlines the mechanism of action of AFM-30a, recommended dosage and administration, detailed experimental procedures, and expected outcomes. The information herein is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of PAD2 inhibition in rheumatoid arthritis.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key pathological feature of RA is the presence of autoantibodies against citrullinated proteins. Citrullination, the post-translational conversion of arginine to citrulline, is catalyzed by a family of enzymes known as Protein Arginine Deiminases (PADs). PAD2, in particular, is highly expressed in the synovial fluid and tissues of RA patients and is implicated in the generation of citrullinated autoantigens that drive the autoimmune response.[1][2][3]

This compound is a potent and selective small molecule inhibitor of PAD2.[4][5] By targeting PAD2, AFM-30a offers a promising therapeutic strategy to mitigate the autoimmune and inflammatory processes in RA. These application notes provide detailed protocols for evaluating the efficacy of this compound in the widely used collagen-induced arthritis (CIA) mouse model.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of PAD2. This inhibition blocks the citrullination of various proteins, a process strongly associated with the breach of self-tolerance and the production of anti-citrullinated protein antibodies (ACPAs) in RA.[1][6] The pathogenesis of RA involves complex signaling cascades, and PAD2 has been shown to influence several key pathways. AFM-30a, by inhibiting PAD2, is suggested to modulate inflammatory responses through the suppression of the NLRP3 inflammasome and regulation of Toll-like receptor 4 (TLR4) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathways.[4][7]

PAD2-Mediated Signaling in Rheumatoid Arthritis

Caption: Proposed signaling pathway of PAD2 in rheumatoid arthritis and the inhibitory action of AFM-30a.

Experimental Protocols

The following protocols provide a framework for evaluating this compound in a collagen-induced arthritis (CIA) mouse model.

Collagen-Induced Arthritis (CIA) Mouse Model Protocol

The CIA model is a widely used and robust model for studying RA, as it shares many immunological and pathological features with the human disease.[8][9][10]

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine or Chicken Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-